molecular formula C12H22N2O3 B13058367 Tert-butyl 2-(cyclopentylamino)-2-oxoethylcarbamate

Tert-butyl 2-(cyclopentylamino)-2-oxoethylcarbamate

Cat. No.: B13058367
M. Wt: 242.31 g/mol
InChI Key: RNQSVKVZRNKLLO-UHFFFAOYSA-N
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Description

Tert-butyl 2-(cyclopentylamino)-2-oxoethylcarbamate is a carbamate derivative characterized by a tert-butyloxycarbonyl (Boc) protective group, a central carbonyl moiety, and a cyclopentylamine substituent. This compound is structurally significant in medicinal chemistry, particularly in peptide synthesis and protease inhibitor design, where the Boc group serves to protect amine functionalities during synthetic processes . Its cyclopentylamino group introduces steric bulk and lipophilicity, which may influence binding affinity and metabolic stability in drug candidates.

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl N-[2-(cyclopentylamino)-2-oxoethyl]carbamate

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)13-8-10(15)14-9-6-4-5-7-9/h9H,4-8H2,1-3H3,(H,13,16)(H,14,15)

InChI Key

RNQSVKVZRNKLLO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NC1CCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(cyclopentylamino)-2-oxoethylcarbamate typically involves the reaction of tert-butyl carbamate with cyclopentylamine and an appropriate oxoethylating agent. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance the efficiency and yield of the process. The use of flow microreactor systems has been reported to improve the sustainability and versatility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(cyclopentylamino)-2-oxoethylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-(cyclopentylamino)-2-oxoethylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for versatile chemical transformations .

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe in NMR studies to investigate the structure and dynamics of protein complexes .

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of various chemical products. Its stability and reactivity make it suitable for large-scale manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl 2-(cyclopentylamino)-2-oxoethylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or modulate signaling pathways, leading to its observed effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Functional Groups
Target Compound Cyclopentylamino C₁₂H₂₁N₂O₃* ~241.3 Boc, carbonyl, cyclopentylamine
tert-butyl 2-[(3-fluoro-4-methylphenyl)amino]-1-methyl-2-oxoethylcarbamate 3-Fluoro-4-methylphenyl, methyl C₁₅H₂₁FN₂O₃ 296.34 Boc, carbonyl, fluorophenyl
tert-butyl N-[2-oxo-2-(thiophen-2-yl)ethyl]carbamate Thiophen-2-yl C₁₁H₁₅NO₃S 241.30 Boc, carbonyl, thiophene
tert-butyl (1S)-2-[2-(3,4-dihydroxybenzylidene)hydrazino]-1-(hydroxymethyl)-2-oxoethylcarbamate 3,4-Dihydroxybenzylidene hydrazino, hydroxymethyl C₁₆H₂₁N₃O₆ 351.36 Boc, hydrazone, dihydroxyphenyl

*Estimated based on structural analogy.

Key Observations:

  • Substituent Diversity: The target compound’s cyclopentylamino group distinguishes it from analogs with aromatic (e.g., fluorophenyl , thiophene ) or hydrazone-linked benzylidene moieties . Aliphatic substituents like cyclopentyl may enhance lipophilicity and reduce polarity compared to aromatic systems.

Biological Activity

Tert-butyl 2-(cyclopentylamino)-2-oxoethylcarbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H21N2O3C_{12}H_{21}N_{2}O_{3} with a molecular weight of approximately 229.31 g/mol. The compound features a tert-butyl group that enhances lipophilicity, which can influence its biological activity and pharmacokinetics. The cyclopentylamino moiety suggests potential interactions with various biological targets, particularly in the context of anti-inflammatory and analgesic activities.

Biological Activity

Research indicates that compounds structurally similar to this compound exhibit promising biological activities, particularly in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory response. The following table summarizes related compounds and their reported activities:

Compound Name Structural Features Potential Activity
Tert-butyl 2-amino-2-oxoethylcarbamateTert-butyl + amino + oxoethylAnti-inflammatory
Tert-butyl 2-(substituted benzamido)phenylcarbamateTert-butyl + benzamide + phenolic structureAnti-inflammatory
Trans-tert-butyl-2-aminocyclopentylcarbamateTert-butyl + amino + cyclopentaneScaffold for chiral ligands

These compounds demonstrate the therapeutic potential of carbamate derivatives in treating inflammatory conditions.

The mechanism by which this compound may exert its biological effects could involve:

  • Inhibition of COX Enzymes : Similar compounds have been shown to inhibit COX-1 and COX-2, leading to reduced production of prostaglandins, which are mediators of inflammation.
  • Binding Affinity Studies : In silico docking studies can provide insights into the binding modes and affinities of this compound compared to known inhibitors, suggesting its potential as a lead compound for drug development.
  • Cell Line Studies : Experimental studies on cell lines can elucidate the pharmacological profile, including cytotoxicity, anti-inflammatory effects, and other relevant biological responses.

Case Studies

A review of literature reveals several studies highlighting the biological activity of related carbamate compounds:

  • Anti-inflammatory Activity : A study on derivatives of tert-butyl carbamates demonstrated significant inhibition of COX enzymes, suggesting a similar potential for this compound.
  • Analgesic Effects : Research has indicated that compounds with similar structures exhibit analgesic properties in animal models, warranting further investigation into this compound's efficacy.
  • Pharmacokinetic Profiles : The lipophilic nature of the tert-butyl group may enhance absorption and bioavailability, making it a candidate for further pharmacokinetic studies.

Synthesis Methods

Several synthetic methodologies can be employed to produce this compound:

  • Carbamate Formation : The reaction between cyclopentylamine and tert-butyl 2-oxoethylcarbamate under controlled conditions.
  • Alternative Routes : Utilizing various coupling reactions that incorporate the cyclopentylamine moiety into the carbamate structure.

These methods highlight the versatility in synthesizing this compound for research purposes.

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